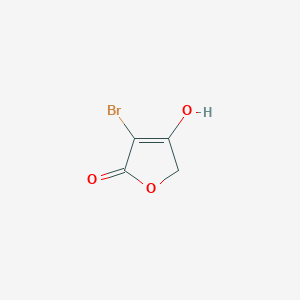

3-Bromo-4-hydroxy-5H-furan-2-one

Description

Properties

IUPAC Name |

4-bromo-3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO3/c5-3-2(6)1-8-4(3)7/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSNXNHYJXRNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716040 | |

| Record name | 3-Bromo-4-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21151-51-9 | |

| Record name | 3-Bromo-4-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-hydroxy-5H-furan-2-one CAS number and identifiers

An In-Depth Technical Guide to 3-Bromo-4-hydroxy-5H-furan-2-one

Abstract

3-Bromo-4-hydroxy-5H-furan-2-one is a halogenated derivative of the 2(5H)-furanone scaffold, a core structural motif found in numerous natural products and pharmacologically active compounds.[1][2] The inherent reactivity conferred by the lactone ring, the vinyl bromide, and the enol system makes this molecule a versatile building block in synthetic organic chemistry and a person of interest for drug discovery. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis, reactivity, and spectroscopic characterization. Furthermore, it explores its applications in research, particularly as a precursor for bioactive molecules, and details an experimental protocol for evaluating its potential as an antimicrobial agent. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this specific furanone derivative.

Chemical Identity and Properties

The unique arrangement of functional groups in 3-Bromo-4-hydroxy-5H-furan-2-one dictates its chemical behavior and potential applications. Its identity is unequivocally established by a set of standardized identifiers.

Core Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 21151-51-9 | PubChem[3] |

| IUPAC Name | 4-bromo-3-hydroxy-2H-furan-5-one | PubChem[3] |

| Molecular Formula | C₄H₃BrO₃ | PubChem[3] |

| SMILES | C1C(=C(C(=O)O1)Br)O | PubChem[3] |

| InChIKey | ZQSNXNHYJXRNAE-UHFFFAOYSA-N | PubChem[3] |

Physicochemical and Computed Properties

The physical and chemical properties of a compound are essential for predicting its behavior in various chemical and biological systems, including solubility, stability, and membrane permeability.

| Property | Value | Source |

| Molecular Weight | 178.97 g/mol | PubChem[3] |

| Monoisotopic Mass | 177.92656 Da | PubChem[3] |

| XLogP3 | 0.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[3] |

Structural Information

The molecular structure defines the compound's reactivity and steric profile. The 2(5H)-furanone core consists of a five-membered lactone ring with a double bond. The bromine at position 3 and the hydroxyl group at position 4 create an electron-rich enol system adjacent to a vinyl halide.

Synthesis and Chemical Reactivity

The synthesis of substituted furanones often leverages readily available starting materials. While specific high-yield syntheses for 3-Bromo-4-hydroxy-5H-furan-2-one are not extensively documented in mainstream literature, a plausible synthetic strategy can be derived from methods used for analogous compounds.

Synthetic Pathway Overview

A common approach to synthesizing 4-halo-5-hydroxy-2(5H)-furanones involves the oxidative halogenation of furan derivatives like furfural.[1] For the target molecule, a potential pathway could involve the bromination of a suitable precursor like 4-hydroxy-5H-furan-2-one.

Causality Behind Experimental Choices:

-

Precursor Selection: 4-hydroxy-5H-furan-2-one provides the necessary furanone backbone. The electron-donating hydroxyl group activates the double bond towards electrophilic attack.

-

Reagent: Molecular bromine (Br₂) is a standard reagent for the bromination of electron-rich alkenes.

-

Solvent: An inert solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) is chosen to dissolve the reactants without participating in the reaction.

Chemical Reactivity

The reactivity of 3-Bromo-4-hydroxy-5H-furan-2-one is governed by its multiple functional groups. It is significantly more reactive than simple lactones due to the conjugated system and the presence of a good leaving group (bromide). Its reactivity is analogous to the well-studied mucohalic acids (3,4-dihalo-5-hydroxy-2(5H)-furanones).[1][2]

-

Nucleophilic Substitution: The vinyl bromide at the C3 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., amines, thiols, azides). This is a cornerstone of its utility as a synthetic intermediate.

-

Enol-Keto Tautomerism: The hydroxy group at C4 allows the molecule to exist in equilibrium with its keto tautomer, although the enol form is generally favored due to conjugation. This hydroxyl group can be alkylated or acylated.

-

Lactone Ring Opening: Under strong basic or acidic conditions, the lactone ring can be hydrolyzed, opening to form a corresponding γ-keto-bromo-enoic acid derivative.

-

Reactions at C5: The methylene group at C5 is allylic and can be a site for radical reactions or deprotonation under specific conditions, though reactions at the C3 and C4 positions are more common.

Spectroscopic Characterization

Elucidation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.[4]

| Technique | Expected Observations and Rationale |

| ¹H NMR | CH₂ (C5): A singlet around 4.5-5.0 ppm. OH (C4): A broad singlet, chemical shift is solvent-dependent (e.g., 5-7 ppm). The absence of a proton at C3 simplifies the spectrum. |

| ¹³C NMR | C=O (C2): Signal in the lactone carbonyl region (~170-175 ppm). C=C (C3 & C4): Two signals in the vinyl region; C3 (bonded to Br) would be downfield (~120-130 ppm) and C4 (bonded to OH) would be further downfield (~150-160 ppm). CH₂ (C5): An aliphatic signal around 65-75 ppm. |

| FT-IR | O-H Stretch: A broad band around 3200-3400 cm⁻¹. C=O Stretch: A strong, sharp absorption around 1740-1760 cm⁻¹ (characteristic of an α,β-unsaturated γ-lactone). C=C Stretch: A peak in the 1640-1680 cm⁻¹ region. |

| Mass Spec. | Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) at m/z 178 and 180. Fragmentation: Common fragments would include the loss of Br (M-79/81), CO (M-28), and elements of the lactone ring. |

Note: Predicted values are based on standard chemical shift/frequency tables and data for similar structures. Actual experimental values may vary.[3][5][6]

Applications in Research and Drug Development

The 2(5H)-furanone scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[2][7]

Biological Activity Profile

While 3-Bromo-4-hydroxy-5H-furan-2-one itself is not a marketed drug, its structural class is of high interest. Halogenated furanones are known to be potent inhibitors of bacterial communication, a process known as quorum sensing (QS).[8] By disrupting QS, these compounds can prevent biofilm formation and attenuate the virulence of pathogenic bacteria, making them attractive candidates for novel antimicrobial therapies.[9]

The electrophilic nature of the molecule, particularly the vinyl bromide, suggests it could act as a Michael acceptor or alkylating agent, covalently modifying biological nucleophiles like cysteine or lysine residues in key bacterial enzymes or regulatory proteins.[1]

Experimental Protocol: Biofilm Inhibition Assay

This protocol provides a framework for assessing the ability of 3-Bromo-4-hydroxy-5H-furan-2-one to inhibit biofilm formation by a model bacterium, such as Pseudomonas aeruginosa.

Objective: To determine the minimum biofilm inhibitory concentration (MBIC) of the target compound.

Materials:

-

3-Bromo-4-hydroxy-5H-furan-2-one stock solution (e.g., 10 mg/mL in DMSO).

-

Pseudomonas aeruginosa strain (e.g., PAO1).

-

Luria-Bertani (LB) broth.

-

Sterile 96-well flat-bottom microtiter plates.

-

0.1% (w/v) Crystal Violet solution.

-

30% (v/v) Acetic Acid in water.

-

Plate reader (spectrophotometer).

Methodology:

-

Bacterial Culture Preparation: Inoculate 5 mL of LB broth with a single colony of P. aeruginosa and grow overnight at 37°C with shaking.

-

Serial Dilution:

-

Add 100 µL of LB broth to all wells of a 96-well plate.

-

Add 2 µL of the compound stock solution to the first column of wells and mix. This creates the highest concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.

-

Include a positive control (bacteria, no compound) and a negative control (broth only).

-

-

Inoculation: Dilute the overnight bacterial culture 1:100 in fresh LB broth. Add 100 µL of this diluted culture to all wells except the negative control. The final volume in each well is 200 µL.

-

Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24 hours to allow for biofilm formation.

-

Quantification of Biofilm:

-

Carefully discard the liquid content from the wells.

-

Gently wash the wells twice with 200 µL of sterile saline to remove planktonic (free-floating) bacteria.

-

Air-dry the plate completely.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. The dye will stain the biofilm biomass.

-

Discard the crystal violet solution and wash the wells thoroughly with water until the runoff is clear.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

-

Read the absorbance at 550 nm (OD₅₅₀) using a plate reader.

-

-

Data Analysis: The MBIC is defined as the lowest concentration of the compound that shows a significant reduction in absorbance compared to the positive control.

Trustworthiness of the Protocol: This protocol is a standard method for biofilm quantification. The inclusion of positive and negative controls ensures the validity of the results. The crystal violet staining method provides a reliable and reproducible measure of attached biomass.

Safety and Handling

While specific toxicology data for 3-Bromo-4-hydroxy-5H-furan-2-one is limited, compounds of this class, particularly halogenated and reactive small molecules, should be handled with care. Based on data for related compounds like mucobromic acid, the following hazards should be assumed.[10]

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[10]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

Conclusion

3-Bromo-4-hydroxy-5H-furan-2-one represents a molecule of significant interest due to its reactive nature and its foundation on the biologically relevant 2(5H)-furanone scaffold. Its value lies primarily in its potential as a versatile synthetic intermediate for creating more complex molecules with tailored biological activities. The vinyl bromide and enol functionalities provide orthogonal chemical handles for derivatization, enabling the exploration of chemical space in drug discovery programs, particularly in the search for new antimicrobial agents that target mechanisms like quorum sensing and biofilm formation. Further research into its synthesis, reactivity, and biological profile is warranted to fully unlock its potential.

References

-

Dudziec, B., & Wicha, J. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(5), 149. [Link]

-

Wikipedia contributors. (2023). Mucobromic acid. Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Mucobromic Acid. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. PubChem Compound Database. [Link]

-

Dudziec, B., & Wicha, J. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Library of Medicine. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxy-5H-furan-2-one. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-bromo-4-hydroxy-3H-furan-2-one. PubChem Compound Database. [Link]

-

Inam, A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Drug Discovery and Herbal Research. [Link]

-

Al-Harrasi, A., et al. (2020). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Molecules, 25(21), 5030. [Link]

- Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.

-

Al-Otaibi, J. S., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 116-123. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-bromo-4-hydroxyfuran-2(5H)-one | C4H3BrO3 | CID 54703624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. ijabbr.com [ijabbr.com]

- 8. vliz.be [vliz.be]

- 9. ( Z -)-4-溴-5-(溴乙烯)-2 (5 H )-呋喃酮 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Mucobromic Acid | C4H2Br2O3 | CID 3033972 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The 2(5H)-Furanone Core as a Privileged Scaffold

An In-depth Technical Guide to 3-Bromo-4-hydroxy-5H-furan-2-one and Its Analogs: Synthesis, Reactivity, and Therapeutic Potential

The 2(5H)-furanone ring system is a prominent structural motif, or "privileged scaffold," found in a multitude of natural products and synthetic compounds of significant pharmacological importance.[1][2][3] Its inherent reactivity and stereochemical properties make it an invaluable building block in medicinal chemistry.[4] Within this class, 3,4-dihalo-5-hydroxy-2(5H)-furanones, such as 3,4-dibromo-5-hydroxy-2(5H)-furanone (commonly known as mucobromic acid, MBA), and its mono-bromo analog, 3-bromo-4-hydroxy-5H-furan-2-one, are highly versatile and reactive intermediates.[1][5] Their unique chemical architecture, characterized by a conjugated carbonyl system, a reactive hydroxyl group, and labile halogen substituents, provides a platform for diverse chemical transformations.[2][5]

This guide offers a comprehensive review for researchers and drug development professionals on the synthesis, chemical reactivity, and biological applications of this furanone class. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and explore the therapeutic potential, particularly in oncology and infectious diseases.

Section 1: Structural Features and Physicochemical Properties

The reactivity of these furanones is a direct consequence of their molecular structure. The presence of an electron-withdrawing carbonyl group conjugated with a double bond, coupled with electronegative halogens, makes the ring susceptible to various chemical modifications.[1]

A critical feature of 5-hydroxy-2(5H)-furanones in solution is their existence in a pH-dependent equilibrium between the cyclic lactone form and an open-chain aldehyde/acid form ((Z)-2,3-dihalo-4-oxo-butenoic acid).[1] In acidic to neutral solutions, the cyclic form predominates. However, under basic conditions, deprotonation favors the acyclic structure.[1] This dynamic equilibrium is fundamentally important as it leads to the racemization of the chiral center at the C5 carbon, a crucial consideration for stereoselective synthesis.[1]

Caption: Tautomeric equilibrium of 5-hydroxy-2(5H)-furanones.

Table 1: Physicochemical Properties of Representative Bromo-furanones

| Property | 3-Bromo-4-hydroxy-5H-furan-2-one | 3,4-Dibromo-5-hydroxy-2(5H)-furanone (Mucobromic Acid) |

| CAS Number | 21151-51-9[6] | 766-38-1[7] |

| Molecular Formula | C₄H₃BrO₃[6] | C₄H₂Br₂O₃[7] |

| Molecular Weight | 178.97 g/mol [6][8] | 257.87 g/mol [7] |

| Appearance | Solid | Crystalline Solid |

| Melting Point | Not specified | ~70 °C[7] |

| Boiling Point | Not specified | 408.9±45.0 °C[7] |

| Storage | Inert atmosphere, 2-8°C[6] | Room Temperature |

Section 2: Synthesis of the Furanone Core

The parent dihalo-furanone structures are accessible through several synthetic routes, most commonly involving the oxidation of furan derivatives. Furfural, a readily available biomass-derived platform chemical, serves as a practical starting material.[1]

Core Protocol: Synthesis of 3,4-Dihalo-5-hydroxy-2(5H)-furanone from Furfural

This protocol describes a general method for synthesizing the dihalo-furanone core, exemplified by the preparation of the chloro-analog (mucochloric acid), with yields reported between 59-67%.[1] A similar logic applies to the bromo-analog using the appropriate hydrohalic acid.

-

Reaction Setup: In a well-ventilated fume hood, combine furfural and manganese dioxide (MnO₂) in an aqueous solution of hydrochloric acid.

-

Mechanism Rationale: MnO₂ acts as a strong oxidizing agent. The acidic medium facilitates the oxidative cleavage and halogenation of the furan ring.

-

Reaction Execution: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture and filter to remove manganese salts. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture like toluene/hexane.

-

Validation: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic versatility of these furanones stems from their multiple reactive sites, allowing for the strategic introduction of various functional groups to build molecular complexity.[1]

Caption: Key reactive sites on the dihalo-furanone scaffold.

Reactions at C3 and C4: Halogen Displacement

The vinyl halides at the C3 and C4 positions are labile and can be displaced through various reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with arylboronic acids, are particularly powerful.[9] This strategy has been famously employed in the synthesis of the COX-2 inhibitor Rofecoxib (Vioxx).[2]

Reactions at C5: Building Molecular Diversity

The C5 position is arguably the most versatile for modification. The hydroxyl group can be readily derivatized or activated for C-C bond formation.

-

Friedel-Crafts Type Arylation: In the presence of a Brønsted or Lewis acid, the C5-hydroxyl group can be eliminated to form a reactive acylium ion intermediate, which then undergoes electrophilic aromatic substitution with electron-rich arenes and heteroarenes.[1] This provides a direct route to 5-aryl-furanones.

-

Mukaiyama Aldol Reaction: Lewis acid-catalyzed reaction with silyl enol ethers enables the formation of a C-C bond at the C5 position, yielding more complex side chains.[1]

-

Barbier-Type Allylation: Using agents like allyl bromides in the presence of tin or indium catalysts allows for the introduction of allyl groups at the C5 carbon.[1]

-

Etherification: The C5-hydroxyl can be converted into silyl ethers or alkoxy derivatives. This has proven to be an effective strategy for modulating biological activity, as discussed in the next section.[2][4]

Section 4: Biological Activity and Therapeutic Applications

Derivatives of the 3-bromo-4-hydroxy-5H-furan-2-one scaffold exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and quorum sensing inhibition.[2][5]

Anticancer Activity

Numerous furanone derivatives have demonstrated potent anticancer effects by targeting key cellular pathways. They have been shown to inhibit enzymes like kinases and topoisomerase I, interfere with p53 activity, and arrest the cell cycle.[2]

Case Study: Silyl Ethers of Mucobromic Acid A study on silyl ethers of mucobromic acid revealed that derivatization at the C5-hydroxyl position significantly enhances antiproliferative activity against colon cancer cells (HCT-116).[4] The mechanism of action for the most potent compound involved the induction of apoptosis through the downregulation of the anti-apoptotic protein survivin and the activation of executioner caspase-3.[4] This demonstrates a clear structure-activity relationship where the choice of the silyl group can precisely control both the potency and selectivity of the compound.[4]

Caption: Proposed apoptotic mechanism of a furanone silyl ether derivative.[4]

Table 2: Selected In Vitro Cytotoxicity of Furanone Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanones | A549 (Lung) | 6.7 µg/mL | [2] |

| Aziridine Derivative of MCA | MAC13/MAC16 (Colon) | 50 nM / 30 nM | [2] |

| Silyl Ether of MBA | HCT-116 (Colon) | Potent (specific value not stated) | [4] |

| Mucochloric Acid (MCA) | BEAS-2B (Normal Bronchial) | 45.0 µM (Moderate Cytotoxicity) | [2] |

Antimicrobial and Quorum Sensing Inhibition

The furanone scaffold is also a key player in combating bacterial growth and virulence.

-

Direct Antibacterial Activity: Derivatives have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli.[5]

-

Biofilm Inhibition: Certain analogs can inhibit biofilm formation by Gram-positive bacteria such as Bacillus subtilis, likely by interfering with regulatory proteins.[1]

-

Quorum Sensing (QS) Inhibition: Halogenated furanones produced by the macroalga Delisea pulchra are nature's solution to biofouling. Synthetic analogs have been shown to disrupt QS in pathogenic bacteria like Vibrio harveyi by blocking the signal molecule receptors, thereby attenuating virulence without exerting bactericidal pressure, which may reduce the development of resistance.[10]

A Note on Toxicity: The Importance of Derivatization

It is critical for drug developers to recognize that the parent, unmodified dihalo-furanones (MCA and MBA) are genotoxic and potential carcinogens.[2] Their high reactivity allows them to act as alkylating agents, targeting the amino groups of nucleobases in DNA (adenine, guanine, and cytosine), which can disrupt nucleic acid function.[2] This underscores the central strategy in this field: to use the furanone core as a scaffold for derivatization, thereby creating analogs that retain or enhance therapeutic activity while mitigating the inherent toxicity of the parent molecule.

Section 5: Key Experimental Protocols

The following protocols provide validated, step-by-step methodologies for common transformations involving the furanone core.

Protocol 1: Friedel-Crafts Arylation at C5

This procedure is adapted from methodologies described for the reaction of dihalo-furanones with arenes.[1]

-

Reagent Preparation: Dissolve the 3,4-dihalo-5-hydroxy-2(5H)-furanone (1.0 eq.) and the electron-rich arene (e.g., 1,3,5-trimethoxybenzene, 1.2 eq.) in a dry, inert solvent such as dichloromethane under an inert atmosphere (N₂ or Ar).

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add a Lewis acid catalyst (e.g., zinc chloride or scandium triflate, 0.1-0.2 eq.).

-

Causality: The Lewis acid coordinates to the C5-hydroxyl group, facilitating its departure as a leaving group and generating the electrophilic intermediate required for the substitution reaction.

-

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel. Yields are typically in the range of 60-75%.[1]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation, after exposure to a test compound.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the synthesized furanone derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

3-Bromo-4-hydroxy-5H-furan-2-one and its dihalo-analogs are exceptionally versatile platforms for synthetic and medicinal chemistry.[1] Their well-defined reactivity allows for the rational design and synthesis of diverse molecular libraries with a wide range of biological activities. The demonstrated success in developing potent anticancer and antimicrobial agents highlights the therapeutic promise of this scaffold.[2][5]

Future research should continue to focus on several key areas:

-

Stereoselective Synthesis: Developing methods to synthesize and separate chiral C5-substituted derivatives to prevent racemization and explore stereospecific biological interactions.[1]

-

Novel Bio-conjugates: Linking the furanone core to other pharmacophores or targeting moieties to create hybrid molecules with enhanced selectivity and novel mechanisms of action.

-

Mechanism of Action Studies: Further elucidating the specific molecular targets of novel, potent derivatives to better understand their therapeutic potential and guide future design efforts.

The continued exploration of this furanone core chemistry promises to yield new lead compounds for addressing critical challenges in human health, from oncology to infectious disease.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 21151-51-9|3-Bromo-4-hydroxyfuran-2(5H)-one|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. 3-bromo-4-hydroxyfuran-2(5H)-one | C4H3BrO3 | CID 54703624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. vliz.be [vliz.be]

Safety and handling of 3-Bromo-4-hydroxy-5H-furan-2-one

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-hydroxy-5H-furan-2-one

Foreword for the Modern Researcher

In the fast-paced environment of drug discovery and chemical synthesis, a profound understanding of the reagents we handle is paramount. It is not sufficient to merely follow protocols; we must comprehend the inherent nature of the molecules themselves. This guide is crafted for the discerning scientist who views safety not as a static checklist, but as an integrated component of rigorous scientific practice. The subject of this document, 3-Bromo-4-hydroxy-5H-furan-2-one, belongs to the furanone family—a class of compounds known for their significant biological activity and high reactivity.[1][2] As such, it demands our full attention and respect. This guide moves beyond mere procedural recitation to instill a deeper, more intuitive grasp of how to handle this valuable yet hazardous chemical with the expertise and foresight that defines modern research.

Section 1: Compound Profile and Hazard Identification

A foundational understanding of a compound's properties is the first step in a robust safety assessment. This section provides the essential chemical data and officially recognized hazard classifications.

1.1: Chemical and Physical Properties

A summary of key physical and chemical identifiers for 3-Bromo-4-hydroxy-5H-furan-2-one is provided below. This data is essential for correct identification, storage, and experimental planning.

| Property | Value | Source |

| CAS Number | 21151-51-9 | [BLDpharm][3] |

| Molecular Formula | C₄H₃BrO₃ | [BLDpharm][3] |

| Molecular Weight | 178.97 g/mol | [BLDpharm, PubChem][3][4] |

| IUPAC Name | 3-Bromo-4-hydroxy-5H-furan-2-one | N/A |

| Appearance | (Typically a solid, refer to supplier) | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | [BLDpharm][3] |

1.2: GHS Hazard Classification

3-Bromo-4-hydroxy-5H-furan-2-one is classified under the Globally Harmonized System (GHS) with the following hazards. The "Warning" signal word indicates a moderate level of hazard.

-

Signal Word: Warning [3]

-

Hazard Statements:

-

GHS Pictograms:

The causality behind these classifications stems from the compound's structure. As a halogenated lactone, it can act as an irritant upon contact with mucosal tissues. The reactivity of the furanone ring system, a known pharmacophore, contributes to its potential to interact with biological macromolecules, leading to irritation.[1][2]

Section 2: Risk Assessment and Mitigation Framework

Effective laboratory safety is a dynamic process of risk assessment and mitigation. The following framework provides a logical pathway for evaluating and controlling the risks associated with handling 3-Bromo-4-hydroxy-5H-furan-2-one.

Caption: Risk assessment and mitigation workflow for handling hazardous chemicals.

Section 3: Standard Operating Procedure (SOP) for Handling

This section details the mandatory protocols for handling 3-Bromo-4-hydroxy-5H-furan-2-one. Adherence to these steps is critical for ensuring personnel safety and experimental integrity.

3.1: Required Engineering Controls

-

Fume Hood: All manipulations of the solid compound, including weighing, dispensing, and addition to reaction vessels, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particles, addressing the H335 respiratory irritation hazard.[3]

-

Ventilation: Ensure the laboratory is well-ventilated to maintain a safe ambient environment.

3.2: Personal Protective Equipment (PPE) Selection

The choice of PPE is a direct response to the identified hazards (H315, H319).[3]

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles, mitigating the risk of serious eye irritation.[3]

-

Hand Protection: Nitrile gloves should be worn at all times. Inspect gloves for integrity before use. If contact with the compound occurs, remove the gloves immediately, wash hands thoroughly, and don a new pair.

-

Body Protection: A standard laboratory coat must be worn, fully fastened, to prevent skin contact.[3]

3.3: Step-by-Step Handling Workflow

-

Preparation: Before retrieving the compound, ensure the fume hood is operational and the work area is clean. Prepare all necessary equipment (spatulas, weigh boats, glassware).

-

Retrieval from Storage: Retrieve the container from its designated refrigerated storage (2-8°C).[3] Allow the container to equilibrate to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which is important for a reactive compound.

-

Weighing and Dispensing:

-

Perform all weighing operations within the fume hood.

-

Use a dedicated, clean spatula for dispensing.

-

Tare the weigh boat or vessel on the balance.

-

Carefully transfer the desired amount of the solid. Avoid creating dust. If any material is spilled, decontaminate the area immediately (see Section 4).

-

Securely close the primary container, ensuring the cap is tight and the inert atmosphere is maintained.

-

-

Transfer to Reaction: Promptly transfer the weighed compound to the reaction vessel within the fume hood.

-

Post-Handling:

-

Clean all utensils used for transfer.

-

Wipe down the work surface in the fume hood.

-

Return the primary container to its refrigerated storage.

-

Properly dispose of all contaminated consumables (e.g., weigh boats, gloves) in the designated solid hazardous waste container.

-

Section 4: Emergency Response and Waste Disposal

Preparedness for accidental releases and proper disposal are non-negotiable aspects of laboratory safety.

4.1: Accidental Release Measures

-

Spill (Solid):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.

-

Carefully sweep or scoop the material into a designated hazardous waste container.

-

Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

-

Personnel Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

-

4.2: Waste Disposal

-

Chemical Waste: All waste containing 3-Bromo-4-hydroxy-5H-furan-2-one, including surplus material and contaminated consumables, must be disposed of in a clearly labeled hazardous waste container.

-

Disposal Method: Do not dispose of this chemical down the drain.[5] The waste must be handled by a licensed waste disposal contractor, typically via incineration, in accordance with all local, state, and federal regulations.[5]

Section 5: Chemical Reactivity and Compatibility

The furanone core, particularly when halogenated, is highly reactive.[1][2] This reactivity is key to its utility in synthesis but also presents hazards.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids. These can catalyze decomposition or polymerization, potentially leading to a runaway reaction.

-

Storage Considerations: The requirement for refrigerated storage under an inert atmosphere suggests sensitivity to heat, moisture, and/or oxygen.[3] Adherence to these conditions is critical to maintain the compound's purity and prevent the formation of potentially more hazardous degradation products.

Caption: Reactivity and storage incompatibility map.

References

-

Synerzine. (2018-11-30). SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. Link

-

Synerzine. (2018-06-22). 3(2H)-Furanone, 4-hydroxy-5-methyl- Safety Data Sheet. Link

-

Thermo Fisher Scientific. (2011-01-19). SAFETY DATA SHEET Furan-2(5H)-one. Link

-

National Institutes of Health (NIH). (2024-10-31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Link

-

MDPI. (2024-10-31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Link

-

BLDpharm. (Date not available). 21151-51-9|3-Bromo-4-hydroxyfuran-2(5H)-one. Link

-

PubChem, National Center for Biotechnology Information. 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. Link

-

PubChem, National Center for Biotechnology Information. 3-Bromofuran-2(5H)-one. Link

-

Koch Agronomic Services. (2025-07-17). SAFETY DATA SHEET. Link

-

Circuit Medic. (2024-05-23). Safety Data Sheet - Gold Plating Solution. Link

-

Circuit Medic. (Date not available). Safety Data Sheet 115-3821/115-3824. Link

-

Edgar, M. T., Pettit, G. R., & Smith, T. H. (1978). Antineoplastic agents. 58. Synthesis of 3-aryl-5-bromo-2(5H)-furanones. Journal of Organic Chemistry, 43(21), 4115-4118. Link

-

ChemicalBook. 14931-83-0 CAS MSDS. Link

-

PubChem, National Center for Biotechnology Information. 5-bromo-4-hydroxy-3H-furan-2-one. Link

-

PubChem, National Center for Biotechnology Information. cobalt(II)-EDTA. Link

Sources

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 21151-51-9|3-Bromo-4-hydroxyfuran-2(5H)-one|BLD Pharm [bldpharm.com]

- 4. 5-bromo-4-hydroxy-3H-furan-2-one | C4H3BrO3 | CID 42648114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synerzine.com [synerzine.com]

Methodological & Application

Application Notes and Protocols for the Reaction of 3-Bromo-4-hydroxy-5H-furan-2-one with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Reactivity of the 3-Bromo-4-hydroxy-5H-furan-2-one Scaffold

3-Bromo-4-hydroxy-5H-furan-2-one, commonly known as mucobromic acid, is a highly functionalized and reactive heterocyclic compound. Its structure, featuring a butenolide ring with a vinyl bromide, an enol, and a lactone moiety, makes it a valuable synthon in organic and medicinal chemistry.[1][2] The electron-withdrawing nature of the carbonyl group and the bromine atom renders the C3 and C4 positions susceptible to nucleophilic attack, while the hydroxyl group at C4 and the lactone functionality offer additional sites for chemical modification. This versatile reactivity allows for the synthesis of a diverse array of substituted furanones, many of which exhibit interesting biological activities, including antimicrobial and anticancer properties.[2][3]

This guide provides detailed protocols for the reaction of 3-bromo-4-hydroxy-5H-furan-2-one with common classes of nucleophiles—amines, thiols, and alcohols—offering insights into the underlying mechanisms and practical guidance for the synthesis of novel derivatives.

Reaction with Amine Nucleophiles: Synthesis of 3-Amino-4-hydroxy-5H-furan-2-ones

The reaction of 3-bromo-4-hydroxy-5H-furan-2-one with primary and secondary amines proceeds via a nucleophilic substitution at the C3 position, displacing the bromide ion. The reaction is typically carried out in a polar solvent, and the presence of a base may be required to neutralize the hydrobromic acid generated. The resulting 3-amino-4-hydroxy-5H-furan-2-one derivatives are valuable building blocks for the synthesis of more complex heterocyclic systems.

Mechanistic Rationale

The reaction proceeds through a nucleophilic addition-elimination mechanism. The amine nucleophile attacks the electrophilic C3 position of the furanone ring, leading to a tetrahedral intermediate. Subsequent elimination of the bromide leaving group yields the 3-amino-substituted product.

Caption: Nucleophilic substitution of bromide by an amine.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-3-(phenylamino)-5H-furan-2-one

This protocol describes the reaction of 3-bromo-4-hydroxy-5H-furan-2-one with aniline as a representative primary amine.

Materials:

-

3-Bromo-4-hydroxy-5H-furan-2-one (Mucobromic Acid)

-

Aniline

-

Ethanol

-

Triethylamine

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-hydroxy-5H-furan-2-one (1.0 g, 5.6 mmol) in ethanol (20 mL).

-

To this solution, add aniline (0.57 mL, 6.2 mmol, 1.1 equivalents) followed by triethylamine (0.86 mL, 6.2 mmol, 1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M hydrochloric acid (2 x 20 mL) to remove excess aniline and triethylamine hydrobromide.

-

Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford 4-hydroxy-3-(phenylamino)-5H-furan-2-one as a solid.

Characterization:

The product can be characterized by standard spectroscopic methods:

-

¹H NMR: Expect signals for the aromatic protons of the phenyl group, a singlet for the C5 methylene protons, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Expect signals for the carbonyl carbon, the enol carbons, the furanone ring carbons, and the aromatic carbons.

-

Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Reaction with Thiol Nucleophiles: Synthesis of 3-Thio-4-hydroxy-5H-furan-2-ones

The reaction of 3-bromo-4-hydroxy-5H-furan-2-one with thiols, in the presence of a base, leads to the regioselective formation of 3-thio-substituted furanones. This reaction is a versatile method for introducing sulfur-containing functionalities into the furanone scaffold, which can be of interest for biological applications.

Mechanistic Rationale

Similar to the reaction with amines, the reaction with thiols proceeds via a nucleophilic addition-elimination mechanism at the C3 position. The presence of a base is crucial to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Caption: Base-mediated nucleophilic substitution with a thiol.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-3-(phenylthio)-5H-furan-2-one

This protocol details the reaction of 3-bromo-4-hydroxy-5H-furan-2-one with thiophenol.

Materials:

-

3-Bromo-4-hydroxy-5H-furan-2-one (Mucobromic Acid)

-

Thiophenol

-

Acetonitrile

-

Potassium carbonate

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-bromo-4-hydroxy-5H-furan-2-one (1.0 g, 5.6 mmol) in acetonitrile (25 mL) in a 100 mL round-bottom flask, add potassium carbonate (1.55 g, 11.2 mmol, 2.0 equivalents).

-

Stir the suspension at room temperature for 10 minutes.

-

Add thiophenol (0.63 mL, 6.2 mmol, 1.1 equivalents) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).

-

After completion, filter the reaction mixture to remove potassium carbonate and wash the solid with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between diethyl ether (50 mL) and water (30 mL).

-

Separate the organic layer, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-hydroxy-3-(phenylthio)-5H-furan-2-one.

Reaction with Alcohol Nucleophiles: Synthesis of 3-Alkoxy-4-hydroxy-5H-furan-2-ones

The reaction of 3-bromo-4-hydroxy-5H-furan-2-one with alcohols, typically under acidic conditions, can lead to the formation of 3-alkoxy-substituted furanones. This reaction provides a straightforward route to introduce various alkoxy groups onto the furanone core.

Mechanistic Rationale

Under acidic conditions, the carbonyl oxygen of the furanone is protonated, which enhances the electrophilicity of the C3 carbon. The alcohol then acts as a nucleophile, attacking the C3 position. Subsequent elimination of HBr leads to the 3-alkoxy product.

Caption: Acid-catalyzed nucleophilic substitution with an alcohol.

Detailed Experimental Protocol: Synthesis of 3-Ethoxy-4-hydroxy-5H-furan-2-one

This protocol outlines the reaction of 3-bromo-4-hydroxy-5H-furan-2-one with ethanol in the presence of an acid catalyst.

Materials:

-

3-Bromo-4-hydroxy-5H-furan-2-one (Mucobromic Acid)

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a 50 mL round-bottom flask, suspend 3-bromo-4-hydroxy-5H-furan-2-one (1.0 g, 5.6 mmol) in absolute ethanol (25 mL).

-

Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Heat the mixture to reflux for 8 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a suitable solvent system such as ethyl acetate/hexanes) to yield 3-ethoxy-4-hydroxy-5H-furan-2-one.

Summary of Reaction Conditions

| Nucleophile Class | Representative Nucleophile | Base/Catalyst | Solvent | Temperature | Typical Reaction Time |

| Amines | Aniline | Triethylamine | Ethanol | Reflux | 4 hours |

| Thiols | Thiophenol | Potassium carbonate | Acetonitrile | Room Temperature | 6 hours |

| Alcohols | Ethanol | Sulfuric acid | Ethanol | Reflux | 8 hours |

Safety Precautions

-

3-Bromo-4-hydroxy-5H-furan-2-one (mucobromic acid) is a corrosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Aniline and thiophenol are toxic and have strong, unpleasant odors. Handle with care in a fume hood.

-

Concentrated sulfuric acid is highly corrosive. Add it to the reaction mixture slowly and carefully.

-

Always follow standard laboratory safety procedures.

Conclusion

3-Bromo-4-hydroxy-5H-furan-2-one is a versatile and reactive platform for the synthesis of a wide range of substituted furanone derivatives. The protocols provided in this guide offer reliable methods for the nucleophilic substitution at the C3 position with amines, thiols, and alcohols. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this synthon to generate novel molecules with potential applications in drug discovery and materials science.

References

-

Organic Syntheses, Coll. Vol. 3, p.621 (1955); Vol. 27, p.60 (1947). Link

- Cimino, G.; De Stefano, S.; Minale, L. (1975). Furanosesquiterpenoids from the Sponges Spongia officinalis and Hippospongia communis. Tetrahedron, 31(15), 1117-1121.

- Janjalkar, P. A.; Gelling, V. J.; Ghorpade, R. P.; et al. (2016). Synthesis, characterisation and antibacterial evaluation of 2(5H) furanone derivatives from highly functionalised mucobromic acid. Journal of the Serbian Chemical Society, 81(10), 1125-1135.

- Franck, R. W.; Chen, X. (1998). The Chemistry of Furanones. In The Chemistry of Heterocyclic Compounds, Volume 48, Part 4, John Wiley & Sons, Inc.

- Heer, J. P.; Kocienski, P. J. (2000). Protecting Groups.

- Padakanti, S.; Narayan, R.; Mainkar, P. S.; et al. (2005). Synthesis and biological evaluation of novel furanone-based inhibitors of bacterial quorum sensing. Bioorganic & Medicinal Chemistry, 13(21), 5947-5955.

- Kronberg, L.; Christman, R. F. (1989). Chemistry of mutagenic by-products from drinking water disinfection. Science of The Total Environment, 81-82, 219-230.

Sources

Application Notes and Protocols for the Strategic Bromination of Furanone Derivatives

Foreword: The Strategic Importance of Brominated Furanones in Modern Drug Discovery

The furanone scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activity. The introduction of a bromine atom onto this heterocyclic core profoundly influences its physicochemical and pharmacological properties. Bromination can enhance binding affinity to target proteins, modulate metabolic stability, and serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. Consequently, the development of robust and selective bromination protocols for furanone derivatives is of paramount importance to researchers in drug discovery and development.[1]

This comprehensive guide provides detailed application notes and step-by-step protocols for the bromination of furanone derivatives. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles, empowering researchers to make informed decisions in their experimental design. We will explore the mechanistic dichotomy of electrophilic versus radical bromination, delve into the practicalities of reagent selection and reaction optimization, and provide a framework for the thorough characterization of the resulting brominated products.

I. Mechanistic Considerations: Taming the Reactivity of Brominating Agents

The regiochemical outcome of the bromination of furanones is dictated by the interplay between the electronic nature of the furanone ring and the choice of brominating agent and reaction conditions. Two primary mechanistic pathways are operative: electrophilic aromatic substitution and free-radical bromination.

Electrophilic Bromination: The Ionic Pathway

In the presence of a Lewis acid catalyst or in a polar solvent, molecular bromine (Br₂) can act as an electrophile, attacking the electron-rich furanone ring. The furanone ring, with its endocyclic oxygen atom, is an electron-rich heterocycle that readily undergoes electrophilic substitution. The regioselectivity of this reaction is governed by the stability of the resulting carbocation intermediate (the sigma complex). Substitution typically occurs at the position that leads to the most resonance-stabilized intermediate.

dot graph "" { layout="dot" rankdir="LR" node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot

Free-Radical Bromination: The Radical Pathway

N-Bromosuccinimide (NBS) is a versatile reagent that can serve as a source of bromine radicals, particularly in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or upon photochemical initiation (UV light).[2] This pathway is typically favored for the bromination of allylic or benzylic positions. In the context of furanones, radical bromination can be employed to introduce a bromine atom at a position adjacent to a double bond or an activating group. The reaction proceeds via a chain mechanism involving bromine radical abstraction of a hydrogen atom to form a resonance-stabilized radical intermediate.

dot graph "" { layout="dot" rankdir="LR" node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot

II. Experimental Protocols: A Practical Guide to Furanone Bromination

The following protocols provide detailed, step-by-step methodologies for the bromination of furanone derivatives using both molecular bromine and N-bromosuccinimide.

Protocol 1: Electrophilic Bromination of 2(5H)-Furanone with Molecular Bromine

This protocol describes the synthesis of 3-bromo-2(5H)-furanone, a versatile intermediate in organic synthesis.

Materials:

-

2(5H)-Furanone

-

Molecular Bromine (Br₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2(5H)-furanone (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Bromine: Prepare a solution of molecular bromine (1.05 eq) in dichloromethane. Add the bromine solution dropwise to the stirred furanone solution over a period of 30 minutes. The reaction mixture will typically change color from reddish-brown to colorless upon completion.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically higher Rf spot, indicates the formation of the product.

-

Quenching: Once the reaction is complete, carefully quench the excess bromine by the slow addition of saturated aqueous sodium thiosulfate solution until the reddish-brown color disappears.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-bromo-2(5H)-furanone.

Protocol 2: Free-Radical Bromination of a Substituted Furanone with N-Bromosuccinimide (NBS)

This protocol is suitable for the bromination of an allylic position on a furanone derivative.

Materials:

-

Substituted furanone with an allylic proton

-

N-Bromosuccinimide (NBS), recrystallized

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Reflux condenser

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

-

Filtration apparatus

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the substituted furanone (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride.

-

Initiation: Add a catalytic amount of AIBN (0.05 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for the required time (typically 2-6 hours), monitoring the reaction progress by TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

III. Data Presentation: A Comparative Overview of Bromination Reactions

The following table summarizes representative examples of furanone bromination from the literature, highlighting the diversity of substrates and reaction conditions.

| Furanone Substrate | Brominating Agent | Solvent | Catalyst/Initiator | Reaction Time (h) | Yield (%) | Reference |

| 2(5H)-Furanone | Br₂ | Dichloromethane | - | 0.5 | 75 | [2] |

| 5-Methyl-2(5H)-furanone | Br₂ | Carbon Tetrachloride | - | - | - | [2] |

| 3-Methyl-2(5H)-furanone | NBS | Carbon Tetrachloride | AIBN | - | - | [2] |

| Mucobromic Acid | NaBH₄ then H₂SO₄ | Methanol | - | 0.25 | 75 | [2] |

IV. Characterization of Brominated Furanone Derivatives: A Spectroscopic Roadmap

Thorough characterization of the synthesized brominated furanones is essential to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The introduction of a bromine atom causes a downfield shift of adjacent protons due to its electron-withdrawing inductive effect. The coupling constants between vicinal protons can provide valuable information about the stereochemistry of the molecule. For example, in 3-bromo-2(5H)-furanone, the proton at the 3-position will be absent, and the protons at the 4- and 5-positions will show characteristic shifts and couplings.

-

¹³C NMR: The carbon atom directly attached to the bromine atom will experience a significant downfield shift in the ¹³C NMR spectrum. The exact chemical shift will depend on the substitution pattern of the furanone ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of the brominated product. A key feature in the mass spectrum of a monobrominated compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[3] The fragmentation pattern can also provide structural information. A common fragmentation pathway for brominated furanones is the loss of a bromine radical.[4]

V. Troubleshooting and Safety Considerations: Ensuring Successful and Safe Experimentation

Troubleshooting Common Issues

-

Low Yield: Incomplete reaction can be addressed by increasing the reaction time, temperature, or the amount of brominating agent. However, be cautious of over-bromination. Purification losses can be minimized by careful chromatography.

-

Over-bromination: The formation of di- or tri-brominated products can occur, especially with highly activated furanone rings or when using an excess of the brominating agent. Careful control of stoichiometry is crucial.

-

Side Reactions: Addition of bromine across a double bond can compete with substitution. This is more prevalent with molecular bromine. Using NBS can often favor substitution.

-

Purification Challenges: Some brominated furanones can be unstable on silica gel. In such cases, alternative purification methods like crystallization or preparative TLC should be considered.

Safety Precautions

-

Molecular Bromine (Br₂): Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of the dust and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.

-

Solvents: Dichloromethane and carbon tetrachloride are hazardous solvents. Handle them in a fume hood and take appropriate measures to avoid inhalation and skin contact.

VI. Conclusion: A Versatile Toolkit for Furanone Functionalization

The bromination of furanone derivatives is a fundamental transformation in synthetic organic chemistry with significant implications for drug discovery. By understanding the underlying mechanistic principles and adhering to carefully designed protocols, researchers can effectively synthesize a wide range of brominated furanones. This guide provides a solid foundation for the successful execution of these reactions, from initial experimental setup to the comprehensive characterization of the final products. The ability to strategically introduce bromine atoms onto the furanone scaffold opens up a wealth of possibilities for the creation of novel molecular entities with enhanced biological activity.

VII. References

-

Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Current Organic Chemistry, 2017, 21(11), 964-1018. [Link]

-

Synthesis of Substituted 5-Alkylidenefuran-2(5H)-furanones. ARKIVOC, 2009, (v), 102-115. [Link]

-

Antineoplastic agents. 58. Synthesis of 3-aryl-5-bromo-2(5H)-furanones. Journal of Medicinal Chemistry, 1978, 21(1), 38-42. [Link]

-

A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS. Journal of the American Chemical Society, 2007, 129(17), 5436–5437. [Link]

-

3-methyl-2(5h)-furanone. Organic Syntheses, 1986, 64, 147. [Link]

-

Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. Marine Drugs, 2016, 14(3), 57. [Link]

-

Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Current Organic Chemistry, 2017, 21(11). [Link]

-

Furanone, 5-(2-bromo-2-propenyl)dihydro-5-methyl. Organic Syntheses, 1993, 71, 167. [Link]

-

A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. International Journal of Molecular Sciences, 2022, 23(15), 8563. [Link]

-

2(5H)-furanone. SpectraBase. [Link]

-

A study on lactonization of some brominated derivatives of β-benzoylpropionic acid. Journal of the Indian Chemical Society, 1957, 34, 298-302. [Link]

-

Furan, 3-bromo-. NIST WebBook. [Link]

-

Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Antimicrobial Agents and Chemotherapy, 2007, 51(11), 4149–4157. [Link]

-

Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. [Link]

-

Butenolide synthesis. Organic Chemistry Portal. [Link]

-

Diastereoselective Organocatalytic Addition of α-Angelica Lactone to β-Halo-α-Ketoesters. The Journal of Organic Chemistry, 2017, 82(19), 10568–10574. [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

Selective Synthesis of (Z)-4-Aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones. European Journal of Organic Chemistry, 2003, 2003(12), 2236-2242. [Link]

-

Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 2017, 117(17), 11624-11669. [Link]

-

13-C NMR Chemical Shift Table. University of California, Los Angeles. [Link]

-

3-Bromofuran-2(5H)-one. PubChem. [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]

-

Indium-promoted butenolide synthesis through consecutive C–C and C–O bond formations in aqueous tetrahydrofuran enabled by radicals. Organic Chemistry Frontiers, 2023, 10(8), 1993-2000. [Link]

-

A LABORATORY SYNTHESIS OF 4-HYDROXY-Z(5Hl-FURANONE (0-TETRONIC ACID). Chemical and Pharmaceutical Bulletin, 1982, 30(5), 1921-1924. [Link]

-

A Methodology for the Synthesis of Bioactive Butenolides. OpenRiver. [Link]

-

Practical synthesis of 5-hydroxy-2(5H)-furanone from furan. Tetrahedron Letters, 2003, 44(44), 8153-8155. [Link]

-

Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

-

An efficient synthesis of brominated 4-alkyl-2(5H)-furanones. Tetrahedron Letters, 2004, 45(42), 7931-7933. [Link]

-

Asymmetric Synthesis of Gonytolide A: Strategic Use of an Aryl Halide Blocking Group for Oxidative Coupling. Journal of the American Chemical Society, 2017, 139(18), 6332–6335. [Link]

-

Total Synthesis of (+)-Lissoclinolide. Journal of the American Chemical Society, 1993, 115(20), 9293–9294. [Link]

-

Furan. NIST WebBook. [Link]

Sources

The Versatile Precursor: Harnessing 3-Bromo-4-hydroxy-5H-furan-2-one for the Synthesis of Bioactive Compounds

Introduction: Unlocking the Potential of a Reactive Furanone

3-Bromo-4-hydroxy-5H-furan-2-one, also known by its tautomeric form, mucobromic acid, is a highly functionalized and reactive molecule that has garnered significant attention as a precursor in the synthesis of a diverse array of bioactive compounds.[1][2] Its unique structure, featuring a butenolide core with labile bromine atoms and multiple reactive sites, allows for a wide range of chemical transformations. This guide delves into the key synthetic strategies employing this furanone derivative, providing detailed protocols for the synthesis of compounds with demonstrated antibacterial and anticancer properties.

The high reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones, including the bromo- and chloro-analogs, stems from the presence of a carbonyl group conjugated with a double bond and a hydroxyl group at the C5 position.[3] These features make them valuable starting materials for generating molecular diversity and accessing novel chemical entities with therapeutic potential. This document will focus on three principal reaction pathways: nucleophilic substitution, palladium-catalyzed Suzuki coupling, and Sonogashira coupling, offering step-by-step guidance for their practical implementation in a laboratory setting.

Section 1: Synthesis of the Starting Material: 3-Bromo-4-hydroxy-5H-furan-2-one (Mucobromic Acid)

The journey into the synthesis of complex bioactive molecules begins with the reliable preparation of the starting material. Mucobromic acid can be synthesized from readily available furfural through a straightforward bromination and oxidation process.

Protocol 1: Synthesis of Mucobromic Acid from Furfural

This protocol is adapted from a well-established procedure for the synthesis of mucobromic acid.[4]

Materials:

-

Freshly distilled furfural

-

Bromine

-

Deionized water

-

Decolorizing carbon

-

Sodium bisulfite

-

Ice

Equipment:

-

2-L three-necked round-bottomed flask

-

Dropping funnel

-

Thermometer

-

Mechanical stirrer

-

Reflux condenser

-

Distillation apparatus

-

Rotary evaporator

-

Buchner funnel and filter flask

Procedure:

-

In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, combine 50 g (0.52 mole) of freshly distilled furfural and 500 ml of water.

-

Cool the flask in an ice bath and begin vigorous stirring.

-

Slowly add 450 g (2.81 moles) of bromine via the dropping funnel, ensuring the reaction temperature is maintained below 5°C.

-

After the addition is complete, replace the dropping funnel and thermometer with a reflux condenser.

-

Heat the mixture to boiling and reflux for 30 minutes.

-

Following reflux, arrange the apparatus for distillation and remove the excess bromine by distilling the mixture until the distillate is nearly colorless.

-

Evaporate the remaining reaction mixture to dryness under reduced pressure using a rotary evaporator.

-

Cool the solid residue in an ice bath and triturate with 30–50 ml of ice water.

-

Add a small amount of aqueous sodium bisulfite solution to decolorize the mixture.

-

Collect the crude mucobromic acid by suction filtration and wash with two small portions of ice water.

-

For purification, dissolve the crude product (approximately 125-132 g) in about 110 ml of boiling water, add 2-5 g of decolorizing carbon, and stir for 10 minutes.

-

Filter the hot solution and cool the filtrate to 0–5°C to crystallize the pure mucobromic acid.

-

Collect the colorless crystals by filtration. Expected yield: 100–112 g (75–83%).

Section 2: Nucleophilic Substitution Reactions for Bioactive Amine Derivatives

The labile bromine atoms on the furanone ring are susceptible to displacement by a variety of nucleophiles. This reactivity provides a direct route to introduce diverse functional groups and build libraries of compounds for biological screening. A prominent application is the synthesis of 4-amino-5-hydroxy-2(5H)-furanones, which have demonstrated significant antibacterial activity.[5][6]

Causality in Experimental Design:

The choice of a high-boiling point, non-polar solvent like toluene is crucial for driving the reaction to completion by facilitating the removal of water formed during the reaction via azeotropic distillation. The use of a catalytic amount of sulfuric acid protonates the carbonyl oxygen, enhancing the electrophilicity of the furanone ring and promoting nucleophilic attack by the amine.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. benthamscience.com [benthamscience.com]

- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antibacterial activities of 5-hydroxy-4-amino-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: A Scalable and Efficient Synthesis of 3-Bromo-4-hydroxy-5H-furan-2-one

Abstract

The 2(5H)-furanone scaffold is a critical pharmacophore found in numerous bioactive natural products and pharmaceutical agents.[1] Halogenated furanones, in particular, have garnered significant attention for their potent antimicrobial and quorum sensing inhibition properties.[2] This application note presents a detailed, two-step protocol for the scale-up synthesis of 3-Bromo-4-hydroxy-5H-furan-2-one, a valuable and functionalized building block. The described methodology prioritizes scalability, safety, and the use of readily available starting materials. The process involves an initial efficient oxidation of furan to the key intermediate, 5-hydroxy-2(5H)-furanone, followed by a regioselective bromination at the C3 position. This guide provides in-depth explanations for experimental choices, detailed step-by-step protocols, and critical process parameters to ensure reproducibility and high yield on a larger scale, addressing the common challenges of low yields and capricious routes in traditional halogenated furanone synthesis.[2]

Introduction and Strategic Overview

3-Bromo-4-hydroxy-5H-furan-2-one is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in drug discovery and development. Its structure, featuring a reactive brominated enol system within a lactone ring, makes it an attractive precursor for creating diverse molecular libraries through various cross-coupling and substitution reactions.

While numerous methods exist for synthesizing furanone derivatives, a direct, scalable, and high-yielding route to 3-Bromo-4-hydroxy-5H-furan-2-one is not well-documented. Many existing protocols for similar halogenated furanones suffer from harsh conditions, low yields, or the use of expensive or hazardous starting materials.[2]

This guide outlines a robust and scalable two-step synthetic strategy designed for implementation in a process chemistry environment:

-

Step 1: Synthesis of 5-hydroxy-2(5H)-furanone. This foundational step utilizes the oxidation of furan. A simple, efficient, and scalable method using oxone as the oxidant in water has been reported, which is both practical and aligns with green chemistry principles.[3]

-

Step 2: Regioselective Bromination. The key challenge is the selective introduction of a bromine atom at the C3 position of the furanone ring. The protocol herein is designed based on the principles of acid-catalyzed α-keto halogenation, where the enol tautomer of the substrate acts as the nucleophile.[4] By carefully controlling the reaction conditions, we can favor the desired C3 bromination over other potential side reactions.

This strategic approach offers a reliable pathway to the target molecule, emphasizing process control and safety at each stage.

Overall Synthetic Workflow

Caption: High-level workflow for the two-step synthesis.

Safety, Handling, and Material Properties